molecular formula C23H16Cl2N2O2 B3827393 N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

Cat. No.: B3827393
M. Wt: 423.3 g/mol
InChI Key: MFXDKFSKRFUAGS-HVSNTMGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl group linked through a propenylidene bridge to a benzoxazolyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves a multi-step process. One common method starts with the preparation of the benzoxazole derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the propenylidene bridge and the attachment of the dichlorophenyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can occur under specific conditions, often using halogenating agents or nitrating mixtures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nitrating mixtures: Nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.

    Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group.

Uniqueness

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c1-28-19-9-5-16(6-10-19)23-27-21-14-18(8-11-22(21)29-23)26-12-2-3-15-4-7-17(24)13-20(15)25/h2-14H,1H3/b3-2+,26-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXDKFSKRFUAGS-HVSNTMGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 5
Reactant of Route 5
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Reactant of Route 6
Reactant of Route 6
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE

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